Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Spirocyclization: The formation of the spirocyclic structure is a critical step, often involving cyclization reactions under specific conditions.
Functional Group Modifications: Introduction of the tert-butyl and methoxy groups is done through standard organic reactions such as alkylation and methylation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups under reducing conditions.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate: can be compared with other spirocyclic compounds and indole derivatives.
Spiro[indole-3,4’-piperidine] derivatives: These compounds share the spirocyclic structure but may differ in functional groups.
Uniqueness
The uniqueness of Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate lies in its specific functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)12-19-15-13(18)6-5-7-14(15)22-4/h5-7,19H,8-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWAACSEQWIFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113556 | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-7-methoxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427503-44-3 | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-7-methoxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427503-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-7-methoxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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